1-Chloro-3-ethynyl-2-fluorobenzene

Description

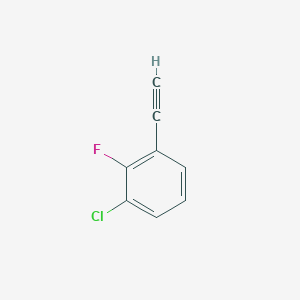

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-ethynyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJLISZKYNNLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Summary of Current Research Advances Pertaining to 1-Chloro-3-ethynyl-2-fluorobenzene

Current research involving this compound and structurally similar compounds primarily focuses on their utility as building blocks in organic synthesis. The compound is valued for its trifunctional nature (alkyne, chloro, and fluoro groups), which allows for sequential and site-selective reactions. Advances have been made in using such polyfunctional acetylenes in palladium- and copper-catalyzed cross-coupling reactions to construct complex molecular architectures. These architectures are often scaffolds for developing new pharmaceutical agents and organic electronic materials. nih.gov Research has demonstrated the synthesis of novel heterocyclic compounds where the ethynyl (B1212043) group serves as a key reactive site for cyclization reactions.

Identification of Emerging Research Avenues and Unexplored Reactivity

Emerging research avenues lie in the exploration of novel catalytic systems that can selectively activate one of the C-X (C-Cl or C-F) bonds in the presence of the alkyne, or vice versa. The differential reactivity of the C-Cl versus the C-F bond presents an opportunity for stepwise, regioselective cross-coupling reactions, which remains an area with potential for further exploration. Another nascent field is the use of this compound in mechanosynthesis or flow chemistry to improve reaction efficiency and safety. The unique electronic properties conferred by the ortho-fluoro and meta-chloro substituents on the ethynyl group's reactivity are not fully characterized and represent an area ripe for investigation, for instance, in the context of non-covalent interactions or organocatalysis.

Potential for Novel Synthetic Methodologies and Functional Material Development

The development of novel synthetic methodologies could involve the application of C-H activation techniques to functionalize the aromatic ring directly, bypassing the need for pre-functionalized starting materials. Furthermore, the development of photocatalytic methods for transformations involving the alkyne or halide moieties could lead to greener and more efficient synthetic routes.

In the realm of functional materials, this compound is a promising precursor for creating conjugated polymers and oligomers. The rigidity of the ethynyl unit and the electronic influence of the halogens can be harnessed to tune the photophysical and electronic properties of resulting materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The synthesis of novel atropisomeric biaryls through controlled coupling reactions also represents a significant opportunity for creating new chiral ligands and materials.

Compound Index

Table 3. List of Compounds Mentioned

| Compound Name |

|---|

| 1-Chloro-3-ethynyl-2-fluorobenzene |

| 1-chloro-2-fluoro-3-iodobenzene |

| Ethynyltrimethylsilane |

| Indoles |

Q & A

Q. Reference Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Dechlorination | Pd/C, H₂, EtOH, 60°C | 85–90 |

| Sonogashira Coupling | TMSA, Pd(PPh₃)₂Cl₂, CuI, Et₃N, 80°C | 70–75 |

| Desilylation | K₂CO₃, MeOH, RT | >95 |

Basic: How can the purity of this compound be verified using spectroscopic methods?

Answer:

Use a combination of ¹H NMR , ¹⁹F NMR , and IR spectroscopy :

- ¹H NMR (CDCl₃) : Ethynyl proton (C≡CH) appears as a singlet at δ 2.8–3.1 ppm. Aromatic protons show coupling patterns (e.g., doublet of doublets for H-4/H-6 due to Cl/F para effects).

- ¹⁹F NMR : Fluorine resonance at δ -110 to -115 ppm (deshielded by electron-withdrawing Cl).

- IR : Sharp C≡C stretch at ~2100–2120 cm⁻¹.

Validation : Compare with PubChem spectral data for analogous chlorofluoroarenes .

Advanced: What factors influence the regioselectivity of nucleophilic substitution reactions in this compound?

Answer:

Regioselectivity is governed by:

Electronic Effects : Fluorine’s strong -I effect activates the ortho/para positions.

Steric Hindrance : The ethynyl group at C-3 impedes attack at adjacent C-2/C-3.

Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms at C-1 (para to Cl).

Q. Case Study :

- Reaction with NaOMe in DMF yields 1-methoxy-3-ethynyl-2-fluorobenzene (para substitution).

- Competing pathways (meta/ortho) are suppressed due to steric and electronic factors .

Advanced: How does the presence of the ethynyl group affect the compound’s stability under various storage conditions?

Answer:

The ethynyl group increases susceptibility to:

- Oxidative Dimerization : Forms conjugated diynes under ambient light (mitigate by storing in amber vials under N₂).

- Acidic Degradation : Protonation of the alkyne leads to resinification (avoid contact with protic solvents).

Q. Stability Data :

| Condition | Degradation (%) after 30 days |

|---|---|

| RT, air | 25–30 |

| 4°C, N₂ | <5 |

| RT, Ar | 10–15 |

Handling Recommendations : Store at -20°C under inert gas; use stabilizers (e.g., BHT) for long-term storage .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Spill Management : Neutralize with activated carbon; avoid water (risk of HCl/HF release).

Q. First Aid :

- Skin contact: Wash with soap/water for 15 minutes.

- Inhalation: Move to fresh air; monitor for respiratory irritation .

Advanced: Are there contradictions in reported reaction outcomes involving this compound, and how can they be resolved?

Answer:

Discrepancies in yields or side products often arise from:

Catalyst Purity : Impure Pd catalysts promote homocoupling (use freshly distilled Pd(PPh₃)₄).

Moisture Sensitivity : Hydrolysis of the ethynyl group leads to ketone byproducts (ensure anhydrous conditions).

Q. Resolution Strategy :

- Replicate reactions under controlled conditions (e.g., glovebox).

- Use high-resolution mass spectrometry (HRMS) to identify unexpected adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.